molecular formula C₁₄H₂₁NO₂ B1139926 O,N-didesmethyltramadol CAS No. 144830-18-2

O,N-didesmethyltramadol

Cat. No.: B1139926
CAS No.: 144830-18-2
M. Wt: 235.32
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Description

O,N-didesmethyltramadol is an opioid derivative and one of the active metabolites of the opioid analgesic medication tramadol. It is known for its potency as a mu-opioid receptor agonist, which is greater than that of tramadol itself . This compound is found as a mixture of the (1S,2S)- and (1R,2R)-enantiomers .

Mechanism of Action

Target of Action

O,N-didesmethyltramadol, also known as tramadol metabolite M5, is an opioid derivative and one of the two active metabolites of the opioid analgesic medication tramadol . It primarily targets the mu-opioid receptors . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

This compound acts as an agonist at the mu-opioid receptors . This means it binds to these receptors and activates them, mimicking the action of endogenous opioids. Although it is less potent than the other active metabolite, O-Desmethyltramadol, it is still more potent as a mu-opioid receptor agonist than tramadol itself .

Biochemical Pathways

Tramadol is primarily metabolized in the liver by O- and N-demethylation, catalyzed by the cytochrome P450, mainly the isoenzyme CYP2D6 . This process is followed by conjugation with glucuronic acid and sulfate . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite this compound by CYP2D6 .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its metabolism. Tramadol is metabolized in the liver into the active metabolite this compound via CYP3A4 and CYP2B6 . The rate of this metabolic process can impact the bioavailability of this compound, and thus its therapeutic effects.

Result of Action

The activation of mu-opioid receptors by this compound results in analgesic effects, providing relief from moderate to severe pain . This is due to the inhibition of pain signal transmission and the release of endorphins, the body’s natural painkillers.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other central nervous system depressants can enhance its effects . Additionally, individual variations in the activity of the CYP2D6 enzyme, which is involved in its metabolism, can influence its action . This means that individuals with a less active form of CYP2D6 may experience reduced analgesic effects from tramadol .

Biochemical Analysis

Biochemical Properties

O,N-didesmethyltramadol interacts with the mu-opioid receptor, acting as an agonist . This interaction is crucial for its role in biochemical reactions. The compound’s potency as a mu opioid receptor agonist is greater than that of tramadol, its parent compound .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with the mu-opioid receptor. As an agonist, it activates this receptor, influencing cell function. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a mu opioid receptor agonist . By binding to this receptor, it can influence enzyme activity, potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is a metabolite of tramadol, suggesting that its presence and effects may be dependent on the metabolism of the parent compound .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound is more potent as a mu opioid receptor agonist than tramadol , suggesting that its effects may be more pronounced at equivalent doses.

Metabolic Pathways

This compound is involved in the metabolic pathway of tramadol . Tramadol is metabolized in the liver by O- and N-demethylation, catalyzed by the cytochrome P450, to form active metabolites including this compound .

Transport and Distribution

Given its role as a metabolite of tramadol, it is likely that its distribution is influenced by the metabolism and distribution of the parent compound .

Subcellular Localization

As an opioid receptor agonist, it is likely that it interacts with receptors located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

O,N-didesmethyltramadol is synthesized through the demethylation of tramadol. The process involves the removal of methyl groups from the nitrogen and oxygen atoms of tramadol. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP2D6 . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where tramadol undergoes enzymatic demethylation. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and solvent concentration .

Chemical Reactions Analysis

Types of Reactions

O,N-didesmethyltramadol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

O,N-didesmethyltramadol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    O-desmethyltramadol: Another active metabolite of tramadol, known for its potent mu-opioid receptor agonist activity.

    N-desmethyltramadol: A less potent metabolite with minimal opioid activity.

    N,N-didesmethyltramadol: An inactive metabolite without opioid activity

Uniqueness

O,N-didesmethyltramadol is unique in its balance of potency and receptor selectivity. Unlike other metabolites, it retains significant mu-opioid receptor agonist activity, making it a valuable compound for both research and potential therapeutic applications .

Properties

IUPAC Name

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNQQLTDXASSR-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932422
Record name 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144830-18-2, 138853-73-3
Record name 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144830-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,N-Didesmethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,N-DIDESMETHYLTRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N,O-Didesmethyltramadol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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